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Abstract

This application note provides a comprehensive protocol for the detection and characterization
of "AdCaPy," a putative class of process-related impurities in synthetic oligonucleotides. For
the purpose of this document, AdCaPy is defined as a capping-related modification of adenine
residues, a known impurity that can arise during solid-phase synthesis. The methodologies
detailed herein are designed for researchers, quality control analysts, and process
development scientists working with therapeutic oligonucleotides. This document outlines the
use of high-resolution liquid chromatography-mass spectrometry (LC-MS) for the identification
and relative quantification of these adducts.

Introduction

The chemical synthesis of oligonucleotides, while highly optimized, can introduce a variety of
process-related impurities. These include truncated sequences (n-1, n-2), extended sequences
(n+1), and modifications to the nucleobases or the phosphate backbone. One critical step in
solid-phase oligonucleotide synthesis is the "capping" step, which serves to block unreacted 5'-
hydroxyl groups from further chain elongation, thereby preventing the formation of deletion
mutants.[1][2][3] The reagents used in the capping step, typically acetic anhydride and a
catalyst like N-methylimidazole, can, in some instances, react with the nucleobases
themselves, leading to the formation of adducts.[4]
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This application note focuses on a specific class of such impurities, which we will refer to as
"AdCaPy" (Adenine Capping-related Pyrimidinylimidazole). This term is used here to describe
the modification of an adenine nucleobase during the capping step, which can lead to the
formation of structures such as 5-amino-4-pyrimidinylimidazole, resulting in a mass increase of
+98 amu on the parent oligonucleotide.[4] The presence of such modifications can potentially
impact the safety and efficacy of an oligonucleotide therapeutic and therefore must be carefully
monitored and controlled.

The primary analytical technique for the detection and characterization of AdCaPy and other
oligonucleotide impurities is liquid chromatography coupled with high-resolution mass
spectrometry (LC-HRMS).[3] This powerful combination allows for the separation of the
modified oligonucleotide from the full-length product and other impurities, followed by accurate
mass determination to confirm the identity of the modification.

Experimental Workflow

The overall workflow for the detection of AdCaPy impurities in an oligonucleotide sample
involves sample preparation, LC-MS analysis, and data processing. A schematic of this
workflow is presented below.
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Caption: Experimental workflow for AdCaPy detection.
Materials and Reagents
e Oligonucleotide Sample: Desalted and lyophilized.

o Mobile Phase A: 100 mM 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), 10 mM Triethylamine
(TEA) in water.
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e Mobile Phase B: 100 mM HFIP, 10 mM TEA in methanol.

o UHPLC Column: A reverse-phase column suitable for oligonucleotide analysis (e.g., C18, 1.7
pum particle size, 2.1 x 50 mm).

e LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-
TOF or Orbitrap).

Experimental Protocols
Sample Preparation

e Prepare a 1 mg/mL stock solution of the oligonucleotide sample in nuclease-free water.
» Vortex the solution gently to ensure complete dissolution.
 Dilute the stock solution to a final concentration of 0.1 mg/mL with Mobile Phase A.

o Transfer the diluted sample to an appropriate autosampler vial.

LC-MS Method

UHPLC Conditions:

Parameter Value

Column Reverse-Phase Oligonucleotide Column (C18)

Mobile Phase A

100 mM HFIP, 10 mM TEA in Water

Mobile Phase B

100 mM HFIP, 10 mM TEA in Methanol

Flow Rate 0.3 mL/min
Column Temperature 60 °C
Injection Volume 5puL

Gradient

10-30% B over 15 min, then a wash and re-

equilibration step
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Mass Spectrometry Conditions (Negative lon Mode ESI):

Parameter Value

lonization Mode Electrospray lonization (ESI), Negative
Mass Range 500-4000 m/z

Capillary Voltage 3.5kV

Fragmentor Voltage 150 vV

Gas Temperature 325°C

Gas Flow 8 L/min

Sheath Gas Temp 350 °C

Sheath Gas Flow 11 L/min

Data Analysis and Interpretation

Chromatographic Separation: The total ion chromatogram (TIC) should show a main peak
corresponding to the full-length oligonucleotide product (FLP). Impurities, including potential
AdCaPy adducts, may appear as small, closely eluting pre- or post-peaks.

Mass Spectrum Deconvolution: The raw mass spectra for the main peak and any impurity
peaks will show a distribution of charge states. These spectra must be deconvoluted to
determine the zero-charge mass of the species.

Impurity Identification: The deconvoluted mass of the FLP should be compared to its
theoretical mass. The deconvoluted mass of any impurity peaks should be examined for a
mass shift of +98 amu relative to the FLP. This mass difference is indicative of the formation
of an AdCaPy-type adduct.

Relative Quantification: The relative abundance of the AdCaPy impurity can be estimated by
comparing the peak area of the impurity in the TIC or extracted ion chromatogram (EIC) to
the peak area of the FLP.

Expected Results and Data Presentation
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The following table summarizes hypothetical data for a 21-mer oligonucleotide with a
theoretical mass of 6448.2 Da, where an AdCaPy impurity is detected.

. Relative
. Theoretical Observed Mass
Species . Abundance
Mass (Da) Mass (Da) Difference (Da) (%)
0
Full-Length
6448.2 6448.1 -0.1 98.5
Product (FLP)
_ -0.1 (+98 vs.
AdCaPy Impurity  6546.2 6546.1 1.2
FLP)
n-1 Impurity 6149.0 6148.9 -0.1 0.3

Mechanism of AdCaPy Formation

The formation of AdCaPy is believed to occur during the capping step of solid-phase synthesis.
The mechanism involves the reaction of acetic anhydride with an adenine base. A proposed
pathway is illustrated below.
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Caption: Proposed pathway for AdCaPy formation.
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Troubleshooting

e Poor Chromatographic Resolution: Optimize the gradient steepness and mobile phase
composition. Ensure the column is not overloaded.

o Low lonization Efficiency: Adjust the source parameters on the mass spectrometer. Ensure
the mobile phase pH is suitable for negative ion mode.

o Complex Mass Spectra: Ensure proper deconvolution software and parameters are used.
High salt content in the sample can lead to multiple adducts and suppress ionization.

Conclusion

The detection and characterization of process-related impurities such as AdCaPy are critical
for ensuring the quality, safety, and efficacy of therapeutic oligonucleotides. The LC-HRMS
method detailed in this application note provides a robust and sensitive approach for the
identification and relative quantification of these capping-related adenine adducts. Careful
monitoring of such impurities is essential throughout the drug development and manufacturing
process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b15613948#how-to-detect-adcapy-
in-oligonucleotides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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